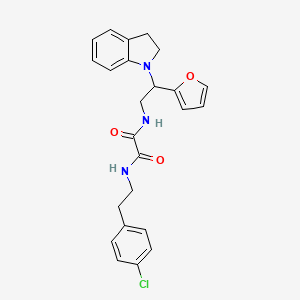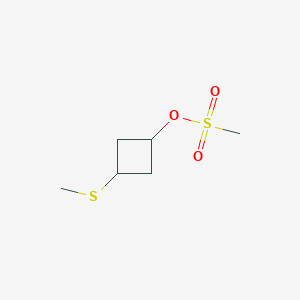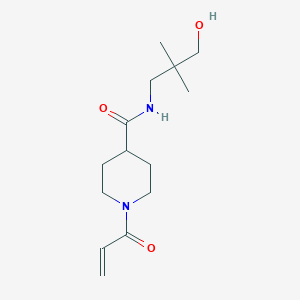![molecular formula C13H14N2O3S B2972793 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-87-3](/img/structure/B2972793.png)
3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydro1benzothieno[2,3-d]pyrimidin . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride, is available . This method involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The molecular structure of similar compounds like 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been analyzed . The structure was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
- Compounds related to 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid demonstrate notable analgesic and anti-inflammatory activities. Specifically, derivatives like 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid have shown potential in this area, displaying impressive therapeutic ratios and reduced gastric irritation liabilities compared to indomethacin, a commonly used anti-inflammatory drug (Martin et al., 1984).
Synthesis of Derivatives
- Research into the synthesis of new derivatives of this compound has been ongoing. For example, various carboxamide derivatives have been developed by reacting related compounds with primary amines. These derivatives include novel tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives synthesized under microwave irradiation, showcasing the compound's versatility in creating new chemical entities (Abdalha et al., 2011).
Development of New Heterocyclic Compounds
- The compound has been instrumental in the development of new heterocyclic compounds, such as benzo[4,5]thieno[2,3-d]pyrimidines, that have shown potential in various applications. These developments include unprecedented acid-catalyzed tandem cyclization-transannular aldehyde extrusion processes (El-Ahl et al., 2003).
Potential in Osteoporosis Treatment
- Some derivatives of this compound have been identified as potent and selective antagonists of specific receptors, such as the αvβ3 receptor. This makes them promising candidates for the prevention and treatment of osteoporosis, as demonstrated by their efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Antimicrobial Properties
- The compound's derivatives have been explored for their antimicrobial properties. A study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the compound's potential in developing new antibacterial and antifungal agents (Hossan et al., 2012).
Pharmaceutical Potential
- The synthesis of novel heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties suggests that this compound can be a key component in developing new pharmaceuticals (Vasylyev et al., 1999).
Propiedades
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)5-6-15-7-14-12-11(13(15)18)8-3-1-2-4-9(8)19-12/h7H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUIDGHTFTUMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)
![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)


![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)


![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)